5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline
Overview
Description
5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an isoquinoline moiety and a methylsulfonyl group, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline typically involves multiple steps, starting with the formation of the isoquinoline ring. One common method involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure. The methylsulfonyl group is then introduced through sulfonation reactions using reagents like methanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the isoquinoline ring or the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to partially or fully reduced isoquinoline derivatives .
Scientific Research Applications
5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline involves its interaction with various molecular targets. The isoquinoline moiety can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline derivatives: Compounds like 1,2,3,4-tetrahydroisoquinoline and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline share structural similarities.
Sulfonyl-containing compounds: Methylsulfonylmethane (MSM) and sulfonylureas are examples of compounds with similar functional groups.
Uniqueness
What sets 5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline apart is the combination of the isoquinoline and methylsulfonyl groups, which confer unique chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound for further research .
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-21(19,20)16-7-6-14(10-15(16)17)18-9-8-12-4-2-3-5-13(12)11-18/h2-7,10H,8-9,11,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNNNQPJHAMRSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCC3=CC=CC=C3C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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